![molecular formula C12H13N3O3S2 B5600472 N-{4-[(1,3-THIAZOL-2-YL)SULFAMOYL]PHENYL}PROPANAMIDE](/img/structure/B5600472.png)

N-{4-[(1,3-THIAZOL-2-YL)SULFAMOYL]PHENYL}PROPANAMIDE

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

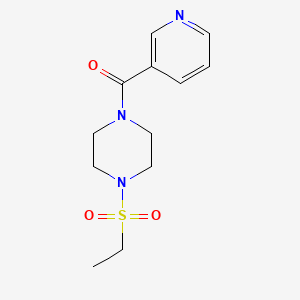

N-{4-[(1,3-THIAZOL-2-YL)SULFAMOYL]PHENYL}PROPANAMIDE is a useful research compound. Its molecular formula is C12H13N3O3S2 and its molecular weight is 311.4 g/mol. The purity is usually 95%.

The exact mass of the compound N-{4-[(1,3-thiazol-2-ylamino)sulfonyl]phenyl}propanamide is 311.03983363 g/mol and the complexity rating of the compound is 428. The solubility of this chemical has been described as 45.5 [ug/mL]. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Applications De Recherche Scientifique

Nonlinear Optical Materials

N-{4-[(1,3-thiazol-2-ylamino)sulfonyl]phenyl}propanamide and its derivatives have been explored for their potential in nonlinear optical (NLO) applications. These compounds, including azo sulfonamide chromophores with long aliphatic chains, have been utilized as active NLO materials. Films containing these chromophores have been prepared via spin-coating on glass surfaces, demonstrating moderate NLO-fores with static β values indicative of their NLO properties. The materials were subjected to corona poling and all-optical poling to align the chromophores, determining the first-order NLO susceptibility. The NLO coefficient d33 was quantitatively assessed for these films, highlighting their potential in NLO applications and the development of diffraction grating systems (Kucharski et al., 2010; Marański K. et al., 2010).

Anticonvulsant Agents

Derivatives of N-{4-[(1,3-thiazol-2-ylamino)sulfonyl]phenyl}propanamide, incorporating a sulfonamide thiazole moiety, have been synthesized and evaluated for their anticonvulsant activity. Through various chemical reactions, a range of compounds was produced, with some showing significant protective effects against picrotoxin-induced convulsions in studies. This research underscores the potential of these compounds in the development of new anticonvulsant medications (Farag et al., 2012).

Enzyme Inhibition for Antitumor Applications

A series of 4-(thiazol-2-ylamino)-benzenesulfonamides has been synthesized to explore their potential in inhibiting carbonic anhydrase (CA) isoforms, including CA IX associated with tumors. These compounds have demonstrated excellent inhibition of CA isoforms, suggesting their utility in developing antitumor agents. Specifically, their effectiveness against the tumor-associated CA IX isoform, a target in cancer treatment, indicates their potential application in anticancer therapies (Gawad et al., 2016).

Mécanisme D'action

The mechanism of action of thiazole derivatives can vary widely depending on their specific structure and the target they interact with. For example, some thiazole derivatives have antimicrobial, antiretroviral, antifungal, anticancer, antidiabetic, anti-inflammatory, anti-Alzheimer, antihypertensive, antioxidant, and hepatoprotective activities .

Safety and Hazards

Orientations Futures

Propriétés

IUPAC Name |

N-[4-(1,3-thiazol-2-ylsulfamoyl)phenyl]propanamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13N3O3S2/c1-2-11(16)14-9-3-5-10(6-4-9)20(17,18)15-12-13-7-8-19-12/h3-8H,2H2,1H3,(H,13,15)(H,14,16) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XTRZAZSWJSBAOV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(=O)NC1=CC=C(C=C1)S(=O)(=O)NC2=NC=CS2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13N3O3S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

311.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

45.5 [ug/mL] (The mean of the results at pH 7.4) |

Source

|

| Record name | SID49643234 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[(E)-(3-fluorophenyl)methylideneamino]-4-methylbenzenesulfonamide](/img/structure/B5600404.png)

![4-[4-(4-ethylbenzoyl)-1-piperazinyl]-2-(1-pyrrolidinyl)pyrimidine](/img/structure/B5600413.png)

![(3S,4R)-1-[6-(dimethylamino)pyridine-3-carbonyl]-4-(3-fluorophenyl)pyrrolidine-3-carboxylic acid](/img/structure/B5600428.png)

![tert-butyl 3-(4-morpholinyl)-1-oxa-8-azaspiro[4.5]decane-8-carboxylate](/img/structure/B5600434.png)

![1-[(2,6-dimethoxypyridin-3-yl)carbonyl]-3,4,4-trimethylpyrrolidin-3-ol](/img/structure/B5600437.png)

![ethyl [(1-{[(2-methyl-4-oxo-3(4H)-quinazolinyl)imino]methyl}-2-naphthyl)oxy]acetate](/img/structure/B5600452.png)

![(2-{4-[4-cyclopropyl-5-(1-pyrrolidinylmethyl)-4H-1,2,4-triazol-3-yl]-1-piperidinyl}-2-oxoethyl)methylamine dihydrochloride](/img/structure/B5600454.png)

![N-{4-[(2,4-difluorophenyl)sulfamoyl]phenyl}acetamide](/img/structure/B5600476.png)

![1-(2-ethoxyethyl)-N-[(6-methylpyridin-2-yl)methyl]-2-oxo-2,3-dihydro-1H-benzimidazole-5-carboxamide](/img/structure/B5600479.png)

![2-(butylthio)-6-{4-[(2-methyl-1,3-thiazol-4-yl)methyl]piperazin-1-yl}pyrimidin-4-amine](/img/structure/B5600485.png)

![(3aS,10aS)-2-(2,4-dimethyl-1,3-thiazole-5-carbonyl)-3,3a,4,10-tetrahydro-1H-[1]benzoxepino[3,4-c]pyrrole-10a-carboxylic acid](/img/structure/B5600488.png)